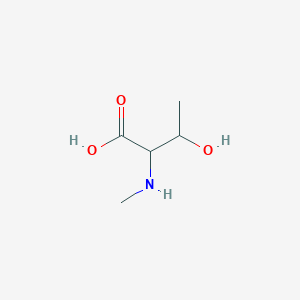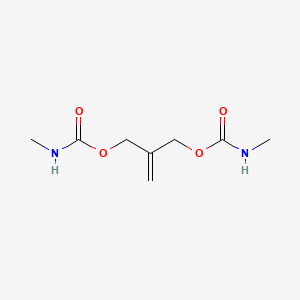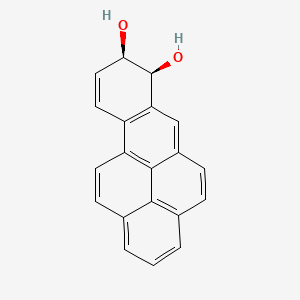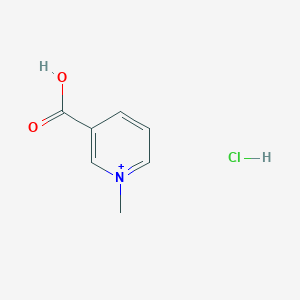
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H8NO2+. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxylic acid group and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride can be synthesized through several methods. One common method involves the methylation of nicotinic acid (pyridine-3-carboxylic acid) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, such as 1-methylpyridin-1-ium-3-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methylpyridin-1-ium-3-carboxamide.
Substitution: Formation of various substituted pyridinium derivatives.
Applications De Recherche Scientifique
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in cellular metabolism.
Mécanisme D'action
The mechanism of action of 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with enzymes such as creatine kinase B-type (CKB), which plays a role in cellular energy metabolism.
Pathways Involved: The compound can influence pathways related to neuroprotection and memory enhancement by modulating the activity of CKB and other related enzymes.
Comparaison Avec Des Composés Similaires
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride can be compared with other similar compounds such as:
1-Methylpyridin-1-ium-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Nicotinamide: A precursor in the synthesis of this compound, with similar biological activities.
Trigonelline: Another pyridinium derivative with neuroprotective properties
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications in neurodegenerative diseases.
Propriétés
Formule moléculaire |
C7H9ClNO2+ |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
1-methylpyridin-1-ium-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H/p+1 |
Clé InChI |
TZSYLWAXZMNUJB-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=CC=CC(=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
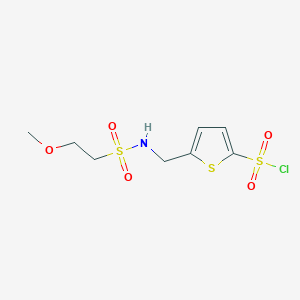
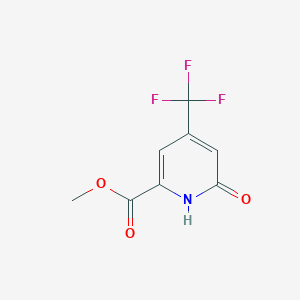
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
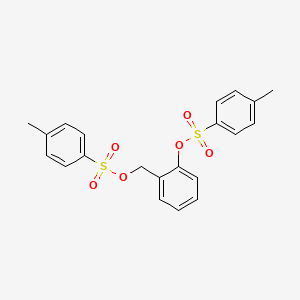
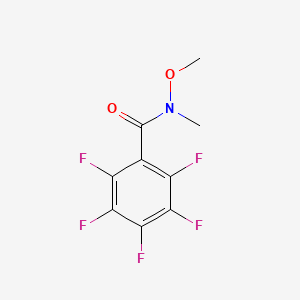
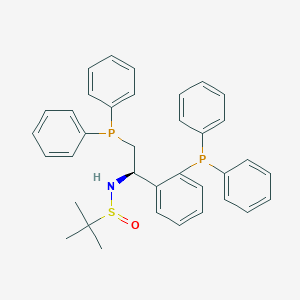
![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)
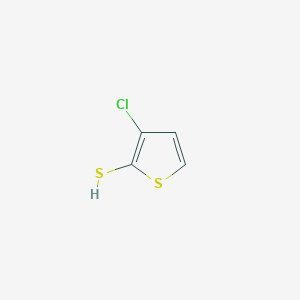
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
